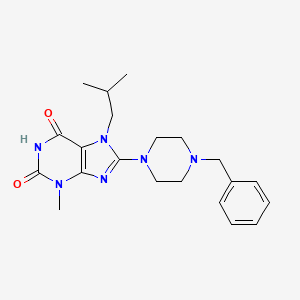

8-(4-ベンジルピペラジン-1-イル)-7-イソブチル-3-メチル-1H-プリン-2,6(3H,7H)-ジオン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure of this compound includes a purine ring, which is a heterocyclic aromatic organic compound. It also contains a benzylpiperazinyl group, an isobutyl group, and a dione group . The exact arrangement of these groups in the molecule would determine its three-dimensional structure and properties.科学的研究の応用

抗がん作用

この化合物は、そのユニークな構造から、抗がん作用の可能性が示唆されています。研究者らは、乳がん(MCF-7)、肝がん(HepG2)、肺線維芽細胞(WI-38)などのさまざまな癌細胞株に対するその効果を調査してきました。特に、HepG2細胞に対して強い細胞毒性を示し、MCF-7細胞に対しては中等度の活性を示しました。 その正確なメカニズムを解明し、その有効性を最適化するためには、さらなる研究が必要です .

抗酸化作用

この化合物は、顕著な抗酸化作用を示しました。そのABTS(2,2'-アゾビス(3-エチルベンゾチアゾリン-6-スルホン酸))ラジカル消去活性は、他の関連化合物よりも優れています。 これは、酸化ストレス関連疾患に対するその可能性を示唆しています .

血糖降下作用

インビトロ研究では、この化合物が、糖尿病の管理に関連する4-((1H-ベンゾ[d]イミダゾール-2-イル)ジアゼニル)-1H-ピラゾール-3,5-ジアミンの形成を阻害することが明らかになりました。 そのグルコース代謝への影響をさらに調査する必要があります .

抗菌作用

予備調査では、この化合物が抗菌作用を持つことが示唆されています。 特定の病原体に対するその効果は、詳細な評価が必要ですが、潜在的な抗菌剤としての可能性を秘めています .

分子ドッキングの知見

計算ドッキング研究では、この化合物が結合ポケット内の特定のアミノ酸(Arg184およびLys179)と好ましく相互作用することが示唆されています。これらの相互作用は、その生物活性に貢献しています。 さらなる構造最適化により、その結合親和性を高めることができます .

新規複素環合成

その生物学的用途に加えて、この化合物は、新規複素環誘導体の合成のための貴重な前駆体として機能します。 研究者らは、さまざまな試薬との反応性を調査し、さまざまな生成物を得ています .

作用機序

Target of Action

The primary target of the compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .

Mode of Action

The compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2, a protein required for CDK2 activation . This inhibition disrupts the normal cell cycle progression, particularly the transition from the G1 phase to the S phase .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle pathway . Under normal conditions, CDK2 interacts with cyclin A2 to facilitate the transition from the G1 phase to the S phase of the cell cycle . The compound’s inhibitory action on cdk2 disrupts this process, leading to cell cycle arrest .

Result of Action

The compound’s action results in significant cytotoxic activities against certain cell lines . Specifically, it has been shown to inhibit the growth of MCF-7 and HCT-116 cell lines . The compound also induces apoptosis within HCT cells .

生化学分析

Biochemical Properties

8-(4-benzylpiperazin-1-yl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation . The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and thereby inhibiting the phosphorylation of target proteins. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .

Cellular Effects

The effects of 8-(4-benzylpiperazin-1-yl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione on various cell types and cellular processes are profound. In cancer cells, the compound induces cell cycle arrest at the G1 phase, leading to apoptosis . It also affects cell signaling pathways by inhibiting CDK2, which is essential for the progression of the cell cycle. Additionally, the compound influences gene expression by modulating the activity of transcription factors that are regulated by CDK2 .

Molecular Mechanism

At the molecular level, 8-(4-benzylpiperazin-1-yl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione exerts its effects through specific binding interactions with biomolecules. The compound binds to the ATP-binding site of CDK2, inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream targets, leading to cell cycle arrest and apoptosis. The compound also affects gene expression by modulating the activity of transcription factors that are regulated by CDK2 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-(4-benzylpiperazin-1-yl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on CDK2 and its ability to induce apoptosis in cancer cells . The efficacy of the compound may decrease over time due to degradation .

Dosage Effects in Animal Models

The effects of 8-(4-benzylpiperazin-1-yl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione vary with different dosages in animal models. At low doses, the compound effectively inhibits CDK2 and induces apoptosis in cancer cells without causing significant toxicity . At higher doses, the compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . The therapeutic window for the compound is relatively narrow, and careful dosage optimization is required to achieve the desired effects without causing adverse effects .

Metabolic Pathways

8-(4-benzylpiperazin-1-yl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione is involved in various metabolic pathways. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of several metabolites . These metabolites may retain some of the biological activity of the parent compound, contributing to its overall effects . The compound also affects metabolic flux by inhibiting CDK2, which plays a role in regulating cellular metabolism .

Transport and Distribution

The transport and distribution of 8-(4-benzylpiperazin-1-yl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione within cells and tissues are mediated by various transporters and binding proteins . The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it is distributed to various cellular compartments, including the nucleus, where it exerts its effects on CDK2 . The compound may also accumulate in certain tissues, leading to localized effects .

Subcellular Localization

The subcellular localization of 8-(4-benzylpiperazin-1-yl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione is critical for its activity and function. The compound is primarily localized in the nucleus, where it interacts with CDK2 and other nuclear proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus . The nuclear localization of the compound is essential for its ability to inhibit CDK2 and induce apoptosis in cancer cells .

特性

IUPAC Name |

8-(4-benzylpiperazin-1-yl)-3-methyl-7-(2-methylpropyl)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N6O2/c1-15(2)13-27-17-18(24(3)21(29)23-19(17)28)22-20(27)26-11-9-25(10-12-26)14-16-7-5-4-6-8-16/h4-8,15H,9-14H2,1-3H3,(H,23,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QACSSLDXFBTUSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C2=C(N=C1N3CCN(CC3)CC4=CC=CC=C4)N(C(=O)NC2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-(2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2528870.png)

![[5-(3-Chlorophenyl)isoxazol-3-yl]methanol](/img/structure/B2528871.png)

![Potassium 3-[benzyl(methyl)amino]prop-1-EN-2yltrifluoroborate](/img/structure/B2528877.png)

![N-[(2-chloro-6-fluorophenyl)methyl]-N-(3,5-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2528879.png)

![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide](/img/structure/B2528881.png)

![4-[(1-oxo-2-phenyl-1H-inden-3-yl)amino]benzamide](/img/structure/B2528882.png)

![7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-{[(4-methylphenyl)methyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2528883.png)

![2,5-dichloro-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2528885.png)

![4-acetyl-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2528886.png)

![Imidazo[1,2-a]pyridin-2-ylmethyl (furan-2-ylmethyl)carbamodithioate](/img/structure/B2528890.png)

![methyl 2-[(2Z)-6-fluoro-2-({4-[methyl(phenyl)sulfamoyl]benzoyl}imino)-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2528892.png)